2-Oxoglutaric Acid

Description

Oxogluric acid (α-Ketoglutarate) is not approved for any indication in the world but is an investigational drug in the United States. In the United States a phase I clinical trial is investigating whether oxogluric acid precursors found in nutritional supplements can benefit patients with the metabolic disorder propionic acidemia. Oxogluric acid is sold as a dietary supplement to athletes to improve their performance by helping to remove excess ammonia, but it is not officially approved for this indication and only experimental studies have shown a reduction in ammonia by oxogluric acid in hemodialysis patients. Physiologically, oxogluric acid acts in the Krebs cycle as an intermediate, is involved in transamination reactions during the metabolism of amino acids, forms glutamic acid by combining with ammonia, and reduces nitrogen by combining with it as well. Several experimental studies have also shown that administration of oxogluric acid helped attenuate the decreased synthesis of muscle protein that is often seen post-surgery.

Oxoglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Humulus lupulus, Drosophila melanogaster, and other organisms with data available.

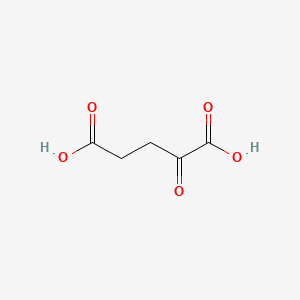

Structure

3D Structure

Properties

IUPAC Name |

2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Record name | α-Ketoglutaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alpha-ketoglutaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt) | |

| Record name | Oxoglurate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5033179 | |

| Record name | alpha-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder | |

| Record name | alpha-Ketoglutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxopentanedioic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxopentanedioic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

328-50-7, 34410-46-3, 17091-15-5, 108395-15-9 | |

| Record name | 2-Oxoglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoglurate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034410463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ketoglutaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-oxoglutaric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 108395-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOGLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID597Z82X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115.5 °C | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 2-Oxoglutaric Acid in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of 2-Oxoglutaric Acid, also known as α-ketoglutarate, within the Krebs cycle. As a central intermediate, its significance extends beyond cellular respiration to encompass nitrogen metabolism, amino acid biosynthesis, and intricate signaling pathways, making it a molecule of considerable interest in various fields of biomedical research and therapeutic development.

Core Function in the Tricarboxylic Acid (TCA) Cycle

This compound is a critical five-carbon dicarboxylic acid that serves as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production in aerobic organisms.[1][2] Its central position in the cycle underscores its importance in the oxidative decarboxylation of carbohydrates, fats, and proteins.

The formation and consumption of this compound represent two crucial steps in the Krebs cycle:

-

Formation from Isocitrate: this compound is synthesized through the oxidative decarboxylation of isocitrate. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH), which exists in both NAD⁺-dependent (IDH3) and NADP⁺-dependent (IDH1 and IDH2) isoforms.[3] This step is a major regulatory point in the TCA cycle and results in the production of the first molecule of NADH and the release of a molecule of carbon dioxide.[4]

-

Conversion to Succinyl-CoA: Subsequently, this compound undergoes another oxidative decarboxylation, catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC), to form succinyl-CoA.[5] This reaction generates the second molecule of NADH in the cycle and is a critical rate-limiting step.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic reactions involving this compound in the Krebs cycle. These values are essential for kinetic modeling and understanding the metabolic flux through this central pathway.

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH)

| Enzyme Source | Isoform | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

| Escherichia coli | IDH1 | Isocitrate | 31 (Mg²⁺) | - | |

| NADP⁺ | 59 (Mg²⁺) | - | |||

| Homo sapiens | IDH1 (wild-type) | Isocitrate | - | 20.0 ± 0.4 (pH 6.2) to 38.3 ± 0.9 (pH 8.0) | |

| Mycobacterium tuberculosis | ICDH-1 | Isocitrate | - | - | |

| NADP⁺ | - | - | |||

| Umbonibacter marinipuiceus | UmIDH | NAD⁺ | 1800.0 ± 64.4 | - | |

| NADP⁺ | 1167.7 ± 113.0 | - |

Note: Comprehensive k_cat values were not consistently available across all studies and conditions.

Table 2: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

| Enzyme Source | Substrate | K_m (mM) | Reference |

| Bovine Adrenals | α-Ketoglutarate | 0.190 | |

| CoA | 0.012 | ||

| NAD⁺ | 0.025 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundational framework for researchers investigating the role of this compound.

Isocitrate Dehydrogenase (IDH) Activity Assay

This spectrophotometric assay measures the activity of NADP⁺-dependent isocitrate dehydrogenase by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

Materials:

-

Spectrophotometer with temperature control

-

Cuvettes

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5

-

Substrate Solution: 1 mM Trisodium DL-isocitrate in Assay Buffer

-

Cofactor Solution: 0.5 mM NADP⁺ in Assay Buffer

-

Divalent Cation Solution: 2 mM MnCl₂ or MgCl₂ in Assay Buffer

-

Enzyme Preparation (e.g., purified enzyme or cell lysate)

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, Substrate Solution, Cofactor Solution, and Divalent Cation Solution.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme preparation to the cuvette and mix thoroughly.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADPH per minute under the specified conditions.

α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity Assay

This colorimetric assay measures the activity of the KGDHC by monitoring the reduction of a probe that is coupled to the production of NADH.

Materials:

-

Microplate reader capable of absorbance measurement at 450 nm

-

96-well clear, flat-bottom plates

-

KGDH Assay Buffer

-

KGDH Substrate Mix (containing α-Ketoglutarate)

-

KGDH Developer

-

NADH Standard

-

Tissue or cell lysate

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold KGDH Assay Buffer. Centrifuge to remove insoluble debris.

-

NADH Standard Curve: Prepare a dilution series of the NADH standard in KGDH Assay Buffer.

-

Reaction Mix: For each well, prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate Mix, and KGDH Developer.

-

Initiate Reaction: Add the reaction mix to the wells containing the sample and standards.

-

Measurement: Incubate the plate at 37°C, protected from light, and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.

-

Calculation: Determine the rate of NADH production from the linear portion of the kinetic curve. Calculate the KGDHC activity based on the rate of NADH production determined from the standard curve. One unit of KGDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 at 37°C.

Quantification of this compound

This protocol describes a colorimetric method for the quantification of this compound in biological samples.

Materials:

-

96-well microtiter plate

-

Spectrophotometric multiwell plate reader (540-570 nm)

-

α-Ketoglutarate Standard

-

Reaction Reagent (containing components for a coupled enzymatic reaction that produces a colorimetric product)

-

Negative Control Reaction Reagent (lacking a key enzyme for the specific detection of 2-oxoglutarate)

-

Deproteinized biological samples (e.g., plasma, serum, tissue homogenates, cell lysates)

Procedure:

-

Standard Curve Preparation: Prepare a dilution series of the α-Ketoglutarate standard.

-

Assay Setup: Add diluted standards and deproteinized samples to the wells of a 96-well plate. For each sample, prepare a paired well that will receive the Negative Control Reaction Reagent.

-

Reaction Initiation: Add the Reaction Reagent to the standard wells and one of each paired sample well. Add the Negative Control Reaction Reagent to the other paired sample well. Mix thoroughly.

-

Incubation: Incubate the plate for 60-180 minutes at 37°C, protected from light.

-

Measurement: Read the absorbance at 540-570 nm.

-

Data Analysis: Subtract the absorbance of the negative control from the corresponding sample readings. Plot the standard curve and determine the concentration of this compound in the samples.

Signaling Pathways and Logical Relationships

Beyond its metabolic role, this compound functions as a crucial signaling molecule, reflecting the cell's carbon and nitrogen status. Its levels fluctuate in response to nutrient availability and regulate a variety of cellular processes.

Krebs Cycle Pathway

The following diagram illustrates the central position of this compound within the Krebs cycle.

Experimental Workflow for Enzyme Kinetics

The determination of key kinetic parameters such as K_m and V_max is fundamental to understanding enzyme function. The diagram below outlines a typical experimental workflow.

2-Oxoglutarate as a Signaling Hub

This compound sits at the intersection of carbon and nitrogen metabolism, and its intracellular concentration is a key indicator of the cell's metabolic state. It acts as a signaling molecule that influences a wide range of cellular processes, including epigenetic regulation and hypoxia response. For instance, 2-oxoglutarate is a critical cofactor for a large family of dioxygenases, including histone demethylases and the ten-eleven translocation (TET) enzymes involved in DNA demethylation. Furthermore, it plays a role in the regulation of hypoxia-inducible factor (HIF) stability.

Conclusion

This compound is far more than a simple metabolic intermediate. Its central position in the Krebs cycle, its direct link to nitrogen metabolism, and its emerging role as a critical signaling molecule highlight its profound importance in cellular physiology. A thorough understanding of the kinetics of the enzymes that produce and consume this compound, coupled with precise methods for its quantification, is essential for researchers in basic science and for professionals in drug development aiming to modulate these fundamental cellular pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into the intricate and vital roles of this key metabolite.

References

- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Enzymatic Characterization of the Isocitrate Dehydrogenase with Dual Coenzyme Specificity from the Marine Bacterium Umbonibacter marinipuiceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration [mdpi.com]

- 5. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Oxoglutaric Acid: A Pivotal Intermediate in Cellular Metabolism and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid, also known as α-ketoglutaric acid (α-KG), is a pivotal metabolite that sits at the crossroads of major metabolic pathways. As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production.[1][2][3][4][5] Beyond its bioenergetic role, this compound is a critical link between carbon and nitrogen metabolism, serving as a primary nitrogen acceptor and a precursor for the synthesis of several amino acids. Furthermore, emerging evidence has established this compound as a crucial signaling molecule and a co-substrate for a large family of dioxygenases that regulate a wide array of cellular processes, including epigenetic modifications and the response to hypoxia. This guide provides a comprehensive technical overview of the multifaceted roles of this compound in cellular metabolism, offering insights for researchers and professionals in drug development.

Core Metabolic Functions

The Tricarboxylic Acid (TCA) Cycle

This compound is a central intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. It is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase. Subsequently, this compound is converted to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex, another key regulatory point in the cycle. This step generates NADH, a crucial reducing equivalent for ATP production through the electron transport chain.

Amino Acid Metabolism and Nitrogen Transport

This compound serves as a primary acceptor of amino groups from various amino acids, a process known as transamination. This reaction, catalyzed by aminotransferases, converts this compound into the amino acid glutamate. Glutamate can then be used for the synthesis of other amino acids or can be deaminated to release ammonia for excretion, thereby playing a crucial role in nitrogen homeostasis. The reversible nature of these reactions allows this compound to act as a crucial link between amino acid and carbohydrate metabolism.

Quantitative Data

The intracellular concentration of this compound can vary significantly depending on the cell type and metabolic state. These fluctuations are critical for its signaling functions.

Cellular Concentrations of this compound

| Cell Type/Condition | Concentration (mM) | Reference |

| E. coli (glucose medium) | 0.35 - 2.6 | |

| E. coli (glycerol medium) | ~0.5 | |

| E. coli (carbon-free medium) | 0.35 | |

| E. coli (nitrogen starvation) | 1.4 - 12 | |

| Breast Carcinoma Cells | 0.01 - 0.1 | |

| Non-cancerous Cells | ~10⁻⁸ | |

| Glioma (Grade II/III) | 1 - 30 (as 2-hydroxyglutarate) |

Kinetic Parameters of Key Enzymes

The activity of enzymes that produce and consume this compound is tightly regulated. The following table summarizes some of the key kinetic parameters.

| Enzyme | Substrate | Km (mM) | Reference |

| 2-Oxoglutarate Dehydrogenase Complex (mammalian) | 2-Oxoglutarate | 0.220 | |

| 2-Oxoglutarate Dehydrogenase Complex (mammalian) | CoA | 0.025 | |

| 2-Oxoglutarate Dehydrogenase Complex (mammalian) | NAD⁺ | 0.050 | |

| 2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii) | 2-Oxoglutarate | 0.15 | |

| 2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii) | CoA | 0.014 | |

| 2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii) | NAD⁺ | 0.17 | |

| Isocitrate Dehydrogenase 1 (IDH1) R132H variant | 2-Oxoglutarate | 0.6 | |

| Isocitrate Dehydrogenase (Mycobacterium tuberculosis) | Isocitrate | 0.02 - 0.3 | |

| Aspartate Aminotransferase (chicken liver) | 2-Oxoglutarate | Degree 2:2 kinetics | |

| Alanine Aminotransferase | Alanine | millimolar range | |

| Alanine Aminotransferase | 2-Oxoacid | submillimolar range | |

| Glutamate Dehydrogenase | 2-Oxoglutarate | - | |

| 4-aminobutyrate:2-oxoglutarate aminotransferase (Nippostrongylus brasiliensis) | 4-aminobutyrate | 0.33 | |

| 4-aminobutyrate:2-oxoglutarate aminotransferase (Nippostrongylus brasiliensis) | 2-oxoglutarate | 0.57 |

Signaling Roles of this compound

Beyond its metabolic functions, this compound has emerged as a critical signaling molecule, primarily through its role as a co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). These enzymes catalyze a wide range of hydroxylation and demethylation reactions, influencing processes from epigenetic regulation to hypoxia sensing.

Epigenetic Regulation

This compound is an essential co-substrate for two major families of epigenetic-modifying enzymes: the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases.

-

TET Enzymes: TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating the process of active DNA demethylation. The activity of TET enzymes is directly dependent on the cellular concentration of this compound.

-

JmjC Histone Demethylases: This large family of enzymes removes methyl groups from lysine residues on histone tails, a key mechanism for regulating chromatin structure and gene expression. Their catalytic activity is also critically dependent on this compound.

The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes in certain cancers, is a structural analog of this compound and acts as a competitive inhibitor of 2-OGDDs, leading to widespread epigenetic alterations and contributing to tumorigenesis.

Hypoxia-Inducible Factor (HIF-1α) Regulation

This compound plays a crucial role in the cellular response to changes in oxygen availability through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic (normal oxygen) conditions, prolyl hydroxylases (PHDs), which are 2-OGDDs, hydroxylate specific proline residues on HIF-1α. This hydroxylation targets HIF-1α for ubiquitination and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, the activity of PHDs is reduced due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

- For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using a suitable extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).

- For tissue samples, homogenize the tissue in an appropriate extraction buffer on ice.

- Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

- Collect the supernatant containing the metabolites.

- For plasma samples, perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.

2. Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity):

- Dry the metabolite extract under a stream of nitrogen gas.

- Reconstitute the dried sample in a derivatization reagent. A common method involves derivatization with phenylhydrazine to form a stable hydrazone derivative.

- Incubate the reaction mixture under appropriate conditions (e.g., temperature and time).

3. LC-MS/MS Analysis:

- Chromatographic Separation:

- Use a suitable HPLC or UPLC column for separation. Hydrophilic interaction liquid chromatography (HILIC) columns are often used for polar metabolites like this compound.

- Establish a mobile phase gradient. A typical mobile phase system consists of an aqueous component with a weak acid (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile).

- Mass Spectrometry Detection:

- Operate the mass spectrometer in negative ion mode.

- Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.

4. Data Analysis:

- Generate a standard curve using known concentrations of a this compound standard.

- Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Enzymatic Assay for 2-Oxoglutarate Dehydrogenase (OGDH) Activity

This protocol describes a spectrophotometric assay to measure the activity of the 2-oxoglutarate dehydrogenase complex. The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing MgCl₂, thiamine pyrophosphate (TPP), and cysteine-HCl.

- Substrate Solution: Prepare fresh solutions of 2-oxoglutarate, Coenzyme A (CoA), and NAD⁺ in the assay buffer.

2. Sample Preparation:

- Isolate mitochondria from cells or tissues by differential centrifugation.

- Lyse the isolated mitochondria using a suitable buffer containing a mild detergent (e.g., Triton X-100) to release the enzyme complex.

- Determine the protein concentration of the mitochondrial lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

- Add the assay buffer to a 96-well plate or a cuvette.

- Add the substrate solution containing 2-oxoglutarate, CoA, and NAD⁺.

- Initiate the reaction by adding a known amount of the mitochondrial lysate (e.g., 10-50 µg of protein).

- Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

4. Data Analysis:

- Calculate the rate of NADH production from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

- Express the enzyme activity as units per milligram of protein (e.g., nmol of NADH formed per minute per mg of protein).

Visualizations

Metabolic Hub: this compound in the TCA Cycle

Caption: this compound as a central intermediate in the TCA cycle and its link to amino acid metabolism.

Signaling Nexus: 2-Oxoglutarate and Epigenetic Regulation

Caption: this compound as a co-substrate for TET enzymes and JmjC histone demethylases in epigenetics.

Oxygen Sensing: Regulation of HIF-1α Stability

References

- 1. Kinetic studies of chicken and turkey liver mitochondrial aspartate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 5. Human 2-Oxoglutarate Dehydrogenase Complex E1 Component Forms a Thiamin-derived Radical by Aerobic Oxidation of the Enamine Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

The function of alpha-ketoglutarate in nitrogen transport and amino acid synthesis.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (α-KG), a key intermediate of the Krebs cycle, stands at the crossroads of carbon and nitrogen metabolism. Its primary function extends beyond cellular energy production, acting as the principal scavenger of nitrogen and a critical precursor for the synthesis of several amino acids. This technical guide provides an in-depth exploration of the multifaceted role of α-KG in nitrogen transport and amino acid biosynthesis. We will delve into the core biochemical reactions, present quantitative data on its metabolic significance, detail relevant experimental protocols, and visualize the intricate signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate these fundamental cellular processes.

Introduction

Alpha-ketoglutarate, also known as 2-oxoglutarate, is a dicarboxylic acid that plays a central role in the metabolic interconnectivity of the cell.[1] Beyond its established role in the tricarboxylic acid (TCA) cycle, α-KG is a critical molecule in the management of cellular nitrogen balance.[2] It functions as the primary acceptor of amino groups from the catabolism of most amino acids, a process that is fundamental for both the detoxification of ammonia and the de novo synthesis of non-essential amino acids.[3][4] This dual functionality makes α-KG a linchpin in maintaining nitrogen homeostasis, with significant implications for cellular health and disease. Dysregulation of α-KG metabolism has been linked to various pathological conditions, including hyperammonemia and certain cancers, making it a molecule of considerable interest for therapeutic intervention.[5]

The Central Role of α-Ketoglutarate in Nitrogen Transport

The transport and detoxification of nitrogen, primarily in the form of ammonia, is a critical physiological process. Ammonia is neurotoxic and its accumulation can lead to severe cellular dysfunction. α-KG plays a crucial role in assimilating and transporting nitrogen in a non-toxic form.

Transamination: The Primary Route of Nitrogen Capture

The most significant reaction involving α-KG in nitrogen metabolism is transamination. This reversible reaction, catalyzed by aminotransferases (also known as transaminases), involves the transfer of an amino group from an amino acid to α-KG. The result is the formation of a new α-keto acid (the carbon skeleton of the original amino acid) and the amino acid glutamate.

General Reaction:

Amino Acid + α-Ketoglutarate ↔ α-Keto Acid + Glutamate

This process effectively funnels the nitrogen from various amino acids into a single, readily metabolizable molecule: glutamate. Glutamate then serves as the primary nitrogen donor for a multitude of biosynthetic pathways and for the excretion of excess nitrogen. The two most clinically significant aminotransferases are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

The Glutamate Dehydrogenase Reaction: A Reversible Link to Ammonia

Glutamate dehydrogenase (GDH) provides a direct and reversible link between α-KG and free ammonia (NH₄⁺). This mitochondrial enzyme catalyzes the oxidative deamination of glutamate to form α-KG and ammonia, or the reductive amination of α-KG to form glutamate.

Reversible Reaction:

Glutamate + NAD(P)⁺ ↔ α-Ketoglutarate + NAD(P)H + NH₄⁺

The direction of the GDH reaction is dependent on the cellular metabolic state. In states of high energy and amino acid surplus, the oxidative deamination of glutamate predominates, releasing ammonia for the urea cycle and providing α-KG to the TCA cycle for energy production. Conversely, when ammonia levels are high, the reductive amination of α-KG serves as a crucial detoxification pathway, incorporating ammonia into glutamate. This makes GDH a key enzyme in maintaining nitrogen balance.

Connection to the Urea Cycle

The ammonia generated from the GDH-catalyzed oxidative deamination of glutamate, as well as from other metabolic sources, is primarily detoxified in the liver through the urea cycle. Glutamate, derived from α-KG via transamination, serves as a key substrate for this process. The nitrogen from glutamate can be released as ammonia by GDH to enter the urea cycle directly, or it can be transferred to oxaloacetate via aspartate aminotransferase to form aspartate, another nitrogen donor for the urea cycle. Thus, α-KG indirectly but critically supports the removal of excess nitrogen from the body.

Alpha-Ketoglutarate in Amino Acid Synthesis

α-KG is not only a nitrogen acceptor but also a precursor for the synthesis of a family of amino acids, often referred to as the glutamate family.

Glutamate and Glutamine Synthesis

As previously described, the direct amination of α-KG by GDH or the transamination of α-KG yields glutamate. Glutamate is a central non-essential amino acid with numerous functions, including its role as a major excitatory neurotransmitter in the central nervous system.

Glutamate can be further amidated to form glutamine in an ATP-dependent reaction catalyzed by glutamine synthetase.

Reaction:

Glutamate + NH₄⁺ + ATP → Glutamine + ADP + Pi

Glutamine is the most abundant free amino acid in the body and serves as a major nitrogen transporter between tissues, a fuel source for rapidly dividing cells, and a precursor for nucleotide synthesis.

Proline and Arginine Synthesis

Glutamate, derived from α-KG, can be converted to proline and arginine through a series of enzymatic reactions. These pathways underscore the importance of α-KG as a foundational molecule for the synthesis of multiple amino acids.

Quantitative Data

The concentration of α-KG and the activity of related enzymes can vary significantly depending on the tissue and metabolic state. The following tables summarize some reported quantitative data.

Table 1: α-Ketoglutarate Levels in Various Rat Tissues

| Tissue | α-Ketoglutarate Concentration (nmol/g wet weight) | Reference |

| Liver | 130 ± 20 | |

| Kidney | 90 ± 10 | |

| Brain | 70 ± 10 | |

| Heart | 40 ± 5 | |

| Skeletal Muscle | 20 ± 3 |

Table 2: Detection Limits of Common α-Ketoglutarate Assay Kits

| Assay Type | Detection Limit | Reference |

| Colorimetric | 4 µM | |

| Fluorometric | 0.2 µM | |

| Colorimetric/Fluorometric | 0.01 nmol/well |

Table 3: Detection Limits of Glutamate Dehydrogenase (GDH) Activity Assay Kits

| Assay Type | Detection Limit | Reference |

| Colorimetric | 0.01 mU | |

| Colorimetric | 0.1 U/L |

Experimental Protocols

Accurate measurement of α-KG and the activity of related enzymes is crucial for research in this field. Below are detailed methodologies for key experiments.

Measurement of α-Ketoglutarate Levels

Method: Colorimetric/Fluorometric Assay

This method is based on an enzymatic reaction that produces a colored or fluorescent product proportional to the α-KG concentration.

-

Sample Preparation:

-

Tissue: Homogenize 10-50 mg of tissue in 4-10 volumes of ice-cold assay buffer. Centrifuge at 10,000-15,000 x g for 10-15 minutes at 4°C. Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter is recommended.

-

Cells: Homogenize approximately 2 x 10⁶ cells in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

-

-

Assay Procedure:

-

Prepare a standard curve using the provided α-KG standard.

-

Add 50 µL of deproteinized samples and standards to a 96-well plate.

-

Prepare a reaction mix containing the assay buffer, enzyme mix, and probe according to the kit manufacturer's instructions.

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.

-

-

Data Analysis:

-

Subtract the blank reading from all sample and standard readings.

-

Plot the standard curve and determine the equation of the line.

-

Calculate the concentration of α-KG in the samples using the standard curve.

-

Measurement of Aminotransferase (e.g., ALT) Activity

Method: Coupled Enzyme Colorimetric/Fluorometric Assay

This assay measures the activity of ALT by detecting one of the reaction products, pyruvate, through a coupled enzymatic reaction that produces a colored or fluorescent signal.

-

Sample Preparation:

-

Tissue/Cells: Homogenize tissue (50 mg) or cells (1 x 10⁶) in 200 µL of ALT Assay Buffer. Centrifuge at 15,000 x g for 10 minutes to remove insoluble material.

-

Serum: Can be added directly to the wells.

-

-

Assay Procedure:

-

Prepare a pyruvate standard curve.

-

Add 1-20 µL of samples and a positive control to a 96-well plate. Bring the final volume to 20 µL with ALT Assay Buffer.

-

Prepare a Master Reaction Mix containing ALT Assay Buffer, ALT Substrate, and ALT Enzyme Mix according to the kit protocol.

-

Add the Master Reaction Mix to each well.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm at multiple time points (e.g., every 5 minutes) to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the change in absorbance or fluorescence over time for each sample.

-

Determine the ALT activity from the pyruvate standard curve, expressed in U/L or mU/mL. One unit of ALT is the amount of enzyme that generates 1.0 µmole of pyruvate per minute at 37°C.

-

Measurement of Glutamate Dehydrogenase (GDH) Activity

Method: Colorimetric Assay

This assay determines GDH activity by measuring the rate of NADH production, which reduces a probe to generate a colored product.

-

Sample Preparation:

-

Tissue/Cells: Homogenize tissue (50 mg) or cells (1 x 10⁶) in ~200 µL of ice-cold GDH Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

-

Serum: Can be added directly to the wells (5-50 µL).

-

-

Assay Procedure:

-

Prepare an NADH standard curve.

-

Add samples and a positive control to a 96-well plate, bringing the final volume to 50 µL with GDH Assay Buffer.

-

Prepare a Reaction Mix containing Assay Buffer, GDH Developer, and Glutamate.

-

Add 100 µL of the Reaction Mix to each well.

-

Incubate the plate at 37°C. Measure the absorbance at 450 nm at an initial time point (e.g., 3 minutes) and then at a later time point (e.g., 30-120 minutes).

-

-

Data Analysis:

-

Calculate the change in absorbance over time for each sample.

-

Determine the GDH activity from the NADH standard curve. One unit of GDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.

-

Conclusion

Alpha-ketoglutarate is an indispensable molecule in cellular metabolism, acting as a critical link between carbon and nitrogen utilization. Its role as a primary nitrogen acceptor through transamination and its reversible conversion to glutamate via glutamate dehydrogenase places it at the heart of nitrogen transport and amino acid synthesis. A thorough understanding of the biochemical pathways involving α-KG, coupled with robust experimental methodologies to quantify its levels and the activity of related enzymes, is essential for researchers and drug development professionals. The intricate regulation of α-KG metabolism presents numerous potential targets for therapeutic intervention in a variety of diseases characterized by metabolic dysregulation. This guide provides a foundational framework for further investigation into the complex and vital functions of this key metabolic intermediate.

References

- 1. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 2. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]

- 3. Transamination - Wikipedia [en.wikipedia.org]

- 4. AMINO ACID METABOLISM : NITROGEN REACTIONS [education.med.nyu.edu]

- 5. Plasma alpha-ketoglutarate in urea cycle enzymopathies and its role as a harbinger of hyperammonemic coma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Metabolism and Signaling: An In-depth Technical Guide to 2-Oxoglutaric Acid Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate in the Krebs cycle, positioning it at the heart of cellular energy metabolism. Beyond this canonical role, 2-OG has emerged as a critical signaling molecule, acting as a sensor of the cell's metabolic state to regulate a wide array of cellular processes. Its levels, fluctuating with nutrient availability, directly influence epigenetic modifications, hypoxia sensing, and inflammatory responses. This technical guide provides a comprehensive overview of the signaling pathways governed by 2-OG, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of 2-OG signaling, present quantitative data for key interactions, provide detailed experimental protocols for studying these pathways, and visualize the intricate signaling networks. Understanding these pathways is paramount for developing novel therapeutic strategies targeting metabolic and signaling dysregulation in diseases such as cancer and in the context of aging.

Core Signaling Mechanisms of this compound

2-OG exerts its signaling functions through several distinct mechanisms, reflecting its central role in cellular metabolism.

1.1. Co-substrate for 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

The largest and most well-characterized family of 2-OG-regulated enzymes are the 2-OGDDs. These non-heme iron-containing enzymes utilize 2-OG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation. The general mechanism involves the oxidative decarboxylation of 2-OG to succinate and CO₂, leading to the formation of a highly reactive ferryl intermediate that hydroxylates the prime substrate.

This mechanism directly links cellular metabolism to epigenetic regulation and signal transduction. The activity of 2-OGDDs is sensitive to the intracellular concentrations of 2-OG, as well as oxygen and iron, making them critical sensors of the cell's metabolic and physiological state.

1.2. Receptor-Mediated Signaling

Extracellular 2-OG can act as a signaling molecule by binding to specific cell surface receptors. The G protein-coupled receptor 99 (GPR99), also known as OXGR1, has been identified as a receptor for 2-OG.[1][2] Binding of 2-OG to GPR99 can initiate downstream signaling cascades, although the affinity of 2-OG for GPR99 is relatively low, suggesting its physiological relevance may be context-dependent.[3]

1.3. Allosteric Regulation and Direct Binding

2-OG can directly bind to and allosterically regulate the activity of various proteins. This mode of action allows for rapid and direct modulation of protein function in response to changes in metabolic flux. A notable example is the regulation of the NF-κB signaling pathway, where 2-OG has been suggested to directly bind to and activate IKKβ, a key kinase in this inflammatory pathway.

Key Signaling Pathways Involving this compound

2.1. Hypoxia-Inducible Factor (HIF) Pathway and Oxygen Sensing

The stability and activity of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) are tightly regulated by a class of 2-OGDDs known as prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. When oxygen levels are low (hypoxia), PHD activity is inhibited, leading to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. As a co-substrate for PHDs, 2-OG is essential for this process, linking cellular metabolism to the hypoxia response.

2.2. Epigenetic Regulation: DNA and Histone Demethylation

2-OG is a crucial co-substrate for 2-OGDDs that control epigenetic modifications, thereby linking the metabolic state of the cell to gene expression.

2.2.1. DNA Demethylation by TET Enzymes

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are 2-OGDDs that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[4] These oxidized methylcytosines are intermediates in the process of active DNA demethylation. The abundance of 2-OG can therefore directly influence the DNA methylation landscape and regulate gene expression.[5]

2.2.2. Histone Demethylation by Jumonji C Domain-Containing Demethylases

A large family of histone demethylases containing the Jumonji C (JmjC) domain are 2-OGDDs. These enzymes remove methyl groups from lysine residues on histones, thereby altering chromatin structure and gene transcription. For example, the KDM4 family of demethylases removes methyl groups from H3K9 and H3K36, which are associated with both transcriptional repression and activation. The activity of these enzymes is dependent on the availability of 2-OG, providing a direct link between metabolic status and chromatin modification.

2.3. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Emerging evidence suggests that 2-OG can influence NF-κB signaling. Under certain conditions, such as glucose deficiency, a localized pool of 2-OG produced by glutamate dehydrogenase 1 (GDH1) has been shown to directly bind to and activate IκB kinase β (IKKβ). This activation leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of target genes. This pathway highlights a direct link between metabolic stress and inflammatory signaling.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to 2-OG signaling, providing a reference for researchers in the field.

Table 1: Intracellular Concentrations of this compound

| Cell Type/Organism | Condition | Intracellular Concentration (mM) | Reference(s) |

| Escherichia coli | Carbon-free medium | 0.35 | |

| Escherichia coli | Glucose-supplemented medium | 2.6 | |

| Escherichia coli | Nitrogen starvation | ~1.4 - 12 | |

| Escherichia coli | Ammonium supplementation | ~0.3 - 0.6 | |

| Human Mesenchymal Stem Cells | Aged | Significantly decreased vs. young |

Table 2: Kinetic and Binding Parameters for this compound and Target Proteins

| Target Protein | Parameter | Value | Organism/System | Reference(s) |

| HamA | Kd for 2-OG | 208 ± 1.42 µM | Burkholderia ambifaria | |

| FIH | Kmapp for 2-OG | ~0.5 - 3.1 µM | Human | |

| AspH | Kmapp for 2-OG | (Varies with derivative) | Human | |

| GPR99/OXGR1 | Affinity for 2-OG | Low (hundreds of micromolar) | Human |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 2-OG signaling pathways.

4.1. Quantification of Intracellular this compound by HPLC with Fluorescence Detection

This protocol is adapted from methods described for analyzing α-keto acids in biological samples.

Objective: To accurately measure the concentration of 2-OG in cell extracts.

Principle: α-keto acids, including 2-OG, are derivatized with a fluorescent reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB), to form fluorescent quinoxalinone derivatives. These derivatives are then separated by reverse-phase high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol/Water (80:20, v/v), pre-chilled to -80°C

-

1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent

-

Perchloric acid

-

Sodium hydroxide

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

This compound standard

Procedure:

-

Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, rapidly wash with ice-cold PBS and then add the pre-chilled methanol/water solution to quench metabolism and extract metabolites. Scrape the cells and collect the extract. For suspension cells, pellet the cells by centrifugation at a low speed, rapidly wash with ice-cold PBS, and then add the pre-chilled methanol/water solution.

-

Metabolite Extraction: Vortex the cell extracts vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.

-

Derivatization: Mix a known volume of the supernatant with the DMB derivatization reagent. The reaction is typically carried out at 60°C for 30-60 minutes in the dark.

-

pH Adjustment: After derivatization, adjust the pH of the sample with sodium hydroxide to ensure optimal separation on the HPLC column.

-

HPLC Analysis: Inject the derivatized sample onto the C18 column. Use an appropriate mobile phase gradient (e.g., acetonitrile and water with a buffer) to separate the DMB-2-OG derivative.

-

Detection and Quantification: Detect the fluorescent derivative using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. Quantify the amount of 2-OG by comparing the peak area to a standard curve generated with known concentrations of 2-OG.

4.2. Fluorescence Polarization Assay for 2-OG-Dependent Dioxygenase Activity

This protocol provides a general framework for a fluorescence polarization (FP) assay to measure the activity of 2-OGDDs and to screen for inhibitors.

Objective: To measure the enzymatic activity of a 2-OGDD by detecting the binding of a fluorescently labeled substrate or the displacement of a fluorescently labeled probe.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. In this context, a small fluorescently labeled peptide substrate will have a low FP value. When the 2-OGDD hydroxylates the substrate, it may alter its binding to a specific antibody or binding protein, leading to a change in FP. Alternatively, a competitive assay can be designed where the enzymatic product displaces a fluorescently labeled tracer from a binding partner.

Materials:

-

Purified 2-OGDD enzyme

-

Fluorescently labeled peptide substrate or fluorescently labeled tracer

-

This compound

-

Fe(II) sulfate

-

Ascorbate

-

Assay buffer (e.g., HEPES or Tris-based buffer at physiological pH)

-

384-well black microplates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Assay Setup: In a 384-well plate, add the assay buffer, 2-OG, Fe(II), and ascorbate.

-

Enzyme Addition: Add the purified 2-OGDD enzyme to the wells.

-

Initiation of Reaction: Start the reaction by adding the fluorescently labeled substrate. For competitive assays, the enzyme and substrate are pre-incubated before the addition of the fluorescent tracer and binding partner.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period.

-

FP Measurement: Measure the fluorescence polarization using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used.

-

Data Analysis: Calculate the change in FP over time or as a function of enzyme or inhibitor concentration. For inhibitor screening, calculate the IC50 values.

This compound Signaling in Disease and as a Therapeutic Target

5.1. Cancer

The role of 2-OG signaling in cancer is complex and context-dependent. Dysregulation of 2-OG levels is a hallmark of certain cancers. For instance, mutations in isocitrate dehydrogenase (IDH) 1 and 2 lead to the neomorphic production of 2-hydroxyglutarate (2-HG), an oncometabolite that competitively inhibits 2-OGDDs, leading to widespread epigenetic alterations and promoting tumorigenesis. Conversely, in other contexts, targeting 2-OG metabolism, such as through the inhibition of glutaminase, which converts glutamine to glutamate (a precursor of 2-OG), is a promising anti-cancer strategy. Furthermore, the reliance of hypoxic tumors on HIF-1α signaling makes the 2-OG-dependent PHDs attractive therapeutic targets.

5.2. Aging and Cellular Senescence

Recent studies have implicated declining 2-OG levels as a hallmark of aging. Supplementation with 2-OG has been shown to extend lifespan and healthspan in model organisms. The mechanisms are thought to involve the maintenance of epigenetic stability through the support of 2-OGDD function and the modulation of nutrient-sensing pathways like mTOR. 2-OG has also been shown to delay cellular senescence by preserving mitochondrial function and reducing oxidative stress. These findings position 2-OG as a promising molecule for interventions aimed at promoting healthy aging.

Conclusion and Future Directions

This compound stands at a critical nexus of cellular metabolism and signaling. Its ability to sense and translate the metabolic state of the cell into profound changes in gene expression and cellular function underscores its importance in health and disease. The signaling pathways it governs, particularly those involving 2-OG-dependent dioxygenases, represent a rich landscape for therapeutic intervention. For researchers and drug development professionals, a deep understanding of these pathways is essential for identifying novel targets and developing innovative strategies to combat a range of diseases, from cancer to age-related disorders. Future research will likely focus on further elucidating the tissue- and context-specific roles of 2-OG signaling, identifying new 2-OG-binding proteins and receptors, and developing selective modulators of these pathways for therapeutic benefit. The continued exploration of this multifaceted molecule promises to unlock new avenues for improving human health.

References

- 1. Dual functions of Tet1 in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OXGR1 - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Reactome | TET1,2,3 and TDG demethylate DNA [reactome.org]

- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Oxoglutaric Acid in Epigenetic Regulation and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of 2-oxoglutaric acid (α-ketoglutarate) as a key metabolic intermediate that directly influences epigenetic regulation and gene expression. We delve into its function as an essential cofactor for the Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs), including the Ten-Eleven Translocation (TET) enzymes and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This document details the intricate connection between cellular metabolism, particularly the Krebs cycle, and the epigenetic machinery. Furthermore, we present quantitative data on enzyme kinetics, detailed experimental protocols for studying these processes, and visual diagrams of key pathways and workflows to provide a comprehensive resource for researchers in epigenetics and drug development.

Introduction: The Intersection of Metabolism and Epigenetics

The cellular metabolome and the epigenome are intricately linked, with metabolic intermediates often serving as essential substrates or cofactors for chromatin-modifying enzymes.[1][2] This connection allows a cell to modulate its gene expression patterns in response to its metabolic state. This compound (2-OG), a key intermediate of the tricarboxylic acid (TCA) or Krebs cycle, has emerged as a master regulator in this interplay.[3] It is a crucial cofactor for a large superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-OGDDs), which play pivotal roles in shaping the epigenetic landscape.[4][5]

The two major families of epigenetic-modifying 2-OGDDs are:

-

Ten-Eleven Translocation (TET) Enzymes: These enzymes are responsible for the oxidative demethylation of DNA. They iteratively oxidize 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms are intermediates in the process of active DNA demethylation, which is crucial for gene activation and cellular differentiation.

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This family of enzymes removes methyl groups from lysine residues on histone tails. Histone methylation is a key post-translational modification that can either activate or repress gene transcription depending on the specific lysine residue and the degree of methylation. JmjC KDMs, by removing these marks, dynamically regulate chromatin structure and gene accessibility.

The activity of both TET enzymes and JmjC KDMs is directly dependent on the intracellular concentration of 2-OG. Consequently, fluctuations in 2-OG levels, driven by changes in cellular metabolism, can have profound effects on the epigenetic state and, ultimately, on gene expression. This guide will explore the biochemical basis of this regulation, provide quantitative data on these interactions, and detail the experimental methodologies used to investigate them.

The Central Role of this compound in Dioxygenase-Mediated Demethylation

The catalytic activity of 2-OGDDs, including TETs and JmjC KDMs, requires 2-OG, molecular oxygen (O₂), and Fe(II) as co-substrates and a cofactor, respectively. The general mechanism involves the oxidative decarboxylation of 2-OG to succinate and CO₂, which is coupled to the hydroxylation of the primary substrate (e.g., a methylated cytosine or lysine).

Catalytic Mechanism of 2-Oxoglutarate-Dependent Dioxygenases

The catalytic cycle of 2-OGDDs proceeds through a series of well-defined steps. The binding of 2-OG and the primary substrate to the Fe(II)-containing active site allows for the coordination of molecular oxygen. This leads to the formation of a highly reactive Fe(IV)=O (ferryl) intermediate, which is responsible for the hydroxylation of the substrate.

The Krebs Cycle Connection

This compound is a central hub in cellular metabolism, linking amino acid and glucose metabolism through the Krebs cycle. The availability of 2-OG is influenced by the metabolic flux through the cycle, which in turn is responsive to the nutrient status of the cell. For instance, glutamine can be converted to glutamate and then to 2-OG, providing an anaplerotic source for the Krebs cycle and for epigenetic modifications.

Other Krebs cycle intermediates can also impact the activity of 2-OGDDs. Succinate and fumarate, which are structurally similar to 2-OG, act as competitive inhibitors of these enzymes. Pathological accumulation of succinate and fumarate, as seen in certain cancers with mutations in succinate dehydrogenase (SDH) and fumarate hydratase (FH) respectively, leads to hypermethylation of DNA and histones due to the inhibition of TET and JmjC enzymes. Similarly, the oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, is also a potent competitive inhibitor of 2-OGDDs.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 3. LC–MS-based absolute metabolite quantification: application to metabolic flux measurement in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 5. m.youtube.com [m.youtube.com]

The Lynchpin of Metabolism: A Technical Guide to 2-Oxoglutaric Acid

An In-depth Exploration of the Discovery, History, and Biochemical Significance of 2-Oxoglutaric Acid for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, also known as α-ketoglutarate, stands as a cornerstone of cellular metabolism. First identified as a key intermediate in the groundbreaking discovery of the citric acid cycle, its significance has since expanded to encompass a multitude of cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biochemical roles of this compound. We delve into the seminal experiments that elucidated its function in the Krebs cycle, present key quantitative data regarding its enzymatic regulation and cellular concentrations, and detail modern experimental protocols for its study. Furthermore, this guide explores the critical role of this compound as a signaling molecule, particularly its function as a co-substrate for 2-oxoglutarate-dependent dioxygenases, with a focus on the hypoxia-inducible factor (HIF) signaling pathway. Detailed experimental workflows, chemical synthesis protocols, and advanced analytical techniques are provided to equip researchers with the necessary knowledge for in-depth investigation of this vital metabolite.

Discovery and Historical Context: The Heart of the Krebs Cycle

The story of this compound is intrinsically linked to one of the most fundamental discoveries in biochemistry: the citric acid cycle. Sir Hans Adolf Krebs, in the 1930s, meticulously unraveled this central metabolic pathway, a feat for which he was awarded the Nobel Prize in Physiology or Medicine in 1953.[1][2] His experiments, primarily using minced pigeon breast muscle, laid the foundation for our understanding of cellular respiration.[3][4]

Krebs's ingenious use of a manometer allowed him to measure oxygen consumption in the muscle tissue preparations.[5] He observed that the addition of certain dicarboxylic and tricarboxylic acids, including citrate, succinate, fumarate, and malate, catalytically stimulated oxygen uptake far beyond what would be expected from their direct oxidation. This led him to hypothesize a cyclic pathway.

A crucial piece of the puzzle was the identification of the intermediates that form the links in this cycle. Through a series of elegant experiments involving metabolic inhibitors, the role of this compound was established. One key experiment involved the use of malonate, a competitive inhibitor of the enzyme succinate dehydrogenase. When malonate was added to the pigeon muscle preparations, succinate accumulated, indicating it was the substrate for the inhibited enzyme. By adding other cycle intermediates and observing which substances accumulated "upstream" of the block, Krebs and his colleagues were able to piece together the sequence of reactions. They demonstrated that citrate was converted to α-ketoglutarate, which was then further metabolized.

Key Historical Experiments

The elucidation of the Krebs cycle was a triumph of experimental biochemistry. The following summarizes the foundational experimental approaches used by Krebs and his contemporaries.

Experimental Organism: Pigeon breast muscle was chosen for its high respiratory rate and the stability of its metabolic activity in minced preparations.

Primary Measurement: Oxygen consumption was quantified using the Warburg manometer, a device that measures changes in gas volume at constant temperature and pressure.

Key Findings Leading to the Discovery of the Cycle:

-

Catalytic Effect: The addition of small amounts of citrate, succinate, or fumarate to the muscle preparations led to a large and sustained increase in oxygen consumption.

-

Inhibitor Studies: The use of specific inhibitors was critical. For instance, malonate, which structurally resembles succinate, was found to competitively inhibit succinate dehydrogenase, leading to the accumulation of succinate. This allowed for the ordering of the metabolic steps.

-

Formation of Citrate: A pivotal discovery was the demonstration that citrate could be formed from oxaloacetate and pyruvate, linking glycolysis to the cycle.

The Central Role of this compound in the Krebs Cycle

This compound occupies a central position in the citric acid cycle, acting as a key intermediate in the oxidative decarboxylation of carbohydrates, fats, and proteins. It is formed from isocitrate via the action of isocitrate dehydrogenase and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.

Enzymatic Production and Consumption